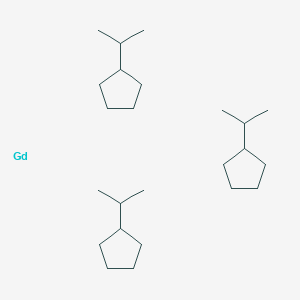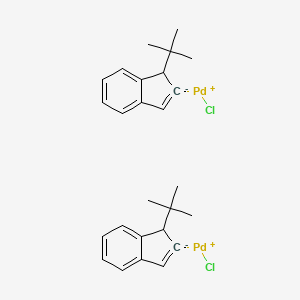
6-(1,1,2,2,2-Pentafluoroethyl)-5-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1,1,2,2,2-Pentafluoroethyl)-5-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione, also known as PFTE-TFMP, is an organic compound used in a variety of scientific research applications. This compound is a unique fluorinated molecule with a wide range of properties and potential uses. PFTE-TFMP is a dione, meaning that it contains two oxygen atoms linked by a double bond. It is composed of two carbon rings, one of which is a five-membered ring with a double bond, and the other is a six-membered ring with two double bonds. The compound has a molecular weight of 224.12 g/mol and a melting point of 160°C.
作用機序
The mechanism of action of 6-(1,1,2,2,2-Pentafluoroethyl)-5-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione is not yet fully understood. However, it is believed that the compound acts by forming a complex with metal ions, which can then be used to catalyze a variety of reactions. The metal ions that can form complexes with 6-(1,1,2,2,2-Pentafluoroethyl)-5-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione include copper, nickel, and cobalt. In addition, the compound has been found to be active in the oxidation of organic compounds, and it can be used as an oxidizing agent in the synthesis of pharmaceuticals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(1,1,2,2,2-Pentafluoroethyl)-5-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione are not yet fully understood. However, it is believed that the compound may have the potential to act as an antioxidant, as it has been found to inhibit the oxidation of proteins, lipids, and DNA. In addition, the compound has been found to have anti-inflammatory and anti-bacterial properties.
実験室実験の利点と制限
The main advantage of using 6-(1,1,2,2,2-Pentafluoroethyl)-5-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione in laboratory experiments is its ability to form complexes with metal ions, which can then be used to catalyze a variety of reactions. In addition, the compound is relatively stable and can be stored for long periods of time without degrading. However, the compound is highly reactive and should be handled with caution, as it can cause skin and eye irritation.
将来の方向性
The potential applications of 6-(1,1,2,2,2-Pentafluoroethyl)-5-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione are still being explored. Future research could focus on the compound's potential as an antioxidant and its potential to act as an anti-inflammatory and anti-bacterial agent. In addition, further research could focus on the compound's potential applications in the synthesis of pharmaceuticals, pesticides, and other compounds. Finally, further research could focus on the compound's potential to form complexes with metal ions and its potential to act as a catalyst in the synthesis of polymers.
合成法
6-(1,1,2,2,2-Pentafluoroethyl)-5-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione can be synthesized by reacting 1,1,2,2,2-pentafluoroethyl iodide with trifluoromethyl iodide in the presence of a base. The reaction is carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is typically done at room temperature, although the reaction rate can be increased by increasing the temperature. The reaction produces a mixture of 6-(1,1,2,2,2-Pentafluoroethyl)-5-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione and other byproducts, which can be separated by column chromatography.
科学的研究の応用
6-(1,1,2,2,2-Pentafluoroethyl)-5-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as an intermediate in the production of fluorinated compounds. It is also used in the synthesis of pharmaceuticals, pesticides, and other compounds. In addition, 6-(1,1,2,2,2-Pentafluoroethyl)-5-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione has been used in the synthesis of polymeric materials for applications such as fuel cells and electrochemical sensors.
特性
IUPAC Name |
6-(1,1,2,2,2-pentafluoroethyl)-5-(trifluoromethyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F8N2O2/c8-5(9,7(13,14)15)2-1(6(10,11)12)3(18)17-4(19)16-2/h(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYJAQMBURCZNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)C(C(F)(F)F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1,1,2,2,2-Pentafluoroethyl)-5-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-1-[(R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B6289953.png)
![[S(R)]-N-[(1S)-1-[2-(diphenylphosphino)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6289967.png)
![1,3-Bis[(1S)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate, 98%](/img/structure/B6289968.png)


![Dichloro(1,3-di-i-propylimidazolidin-2-ylidene){2-[(ethoxy-2-oxoethylidene)amino]benzylidene} ruthenium(II) HeatMet SIPr](/img/structure/B6289986.png)
![Chloro[(1,2,3-H)-3-phenyl-2-propenyl][1,3-bis(2,6-diisopropylphenyl)-4,5-di-H-imidazol-2-ylidene]palladium(II), 97%](/img/structure/B6289992.png)






